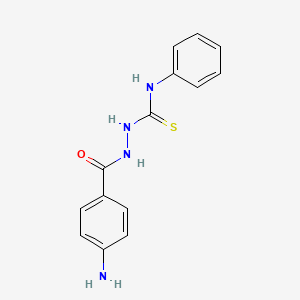

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(4-aminobenzoyl)amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h1-9H,15H2,(H,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNCBUSYTINVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide typically involves the condensation reaction between 4-aminobenzoyl chloride and N-phenylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydrazine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by disrupting their cell membrane integrity or interfere with cancer cell proliferation by inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

2-(4-aminophenyl)benzothiazole: Similar in structure but contains a benzothiazole moiety.

4-amino-N′-(4-aminobenzoyl)benzohydrazide: Shares the aminobenzoyl group but differs in the hydrazide moiety.

Uniqueness

2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-(4-Aminobenzoyl)-N-phenylhydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The compound features a hydrazinecarbothioamide moiety, which is significant for its biological activity. The presence of the amino group and the phenyl ring contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide.

Case Studies

-

In vitro Studies :

- A study evaluated the compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting a promising anticancer profile compared to standard chemotherapeutics such as doxorubicin .

- Mechanism of Action :

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been assessed.

Research Findings

- In a study investigating histone deacetylase (HDAC) inhibition, 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide demonstrated IC50 values of approximately 95 nM against HDAC1, HDAC2, and HDAC3. This suggests that the compound could play a role in modulating inflammatory responses through epigenetic mechanisms.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various pathogens.

Findings

- Preliminary tests showed moderate antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL. These results indicate that the compound may be a candidate for further development as an antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide can be attributed to specific structural features:

- Amino Group : Enhances solubility and interaction with biological targets.

- Hydrazinecarbothioamide Moiety : Critical for anticancer and antimicrobial activity due to its ability to form reactive intermediates.

Q & A

Q. What are the key considerations in designing a synthetic route for 2-(4-aminobenzoyl)-N-phenylhydrazinecarbothioamide?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzoyl hydrazines and phenyl isothiocyanate derivatives. Key considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are preferred for improved solubility and reaction efficiency .

- Reaction Conditions : Reflux conditions (~100°C) under nitrogen atmosphere to prevent oxidation of sensitive functional groups like –NH and C=S .

- Purification : Recrystallization using methanol or ethanol to isolate the product, monitored by TLC for purity assessment .

Q. How is FT-IR spectroscopy utilized to confirm the structure of hydrazinecarbothioamide derivatives?

Methodological Answer: FT-IR analysis focuses on characteristic vibrational modes:

- Amide C=O Stretch : Observed at ~1680–1690 cm⁻¹, confirming the benzoyl group .

- Thiocarbonyl (C=S) Stretch : A strong peak near 1180–1189 cm⁻¹ .

- Aromatic C-H and C=C : Peaks at 1450–1567 cm⁻¹ and ~3170 cm⁻¹, respectively, validate aromatic substituents .

Discrepancies in peak positions may arise from intermolecular hydrogen bonding or crystallinity differences, requiring complementary techniques like NMR .

Q. What are the standard protocols for evaluating the anti-inflammatory activity of this compound?

Methodological Answer:

- In Vitro Assays : COX-1/COX-2 inhibition studies using enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E₂ (PGE₂) levels.

- Cell-Based Models : Macrophage (RAW 264.7) exposure to LPS, followed by quantification of nitric oxide (NO) and TNF-α via Griess reagent and ELISA, respectively .

- Control Groups : Include standard inhibitors (e.g., indomethacin) and vehicle controls to validate results .

Advanced Research Questions

Q. How can computational chemistry tools enhance the synthesis and optimization of hydrazinecarbothioamide derivatives?

Methodological Answer:

- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible reaction pathways and energy barriers .

- Condition Optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, temperature) to recommend optimal parameters, reducing trial-and-error approaches .

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases, enzymes) to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. FT-IR) for structural elucidation?

Methodological Answer:

- Multi-Technique Correlation : Combine FT-IR (functional group identification) with ¹H/¹³C NMR (proton/carbon environment analysis) and HRMS (exact mass confirmation) .

- X-ray Crystallography : Definitive structural assignment via single-crystal diffraction, resolving ambiguities in tautomeric forms or stereochemistry .

- Dynamic NMR : Detect conformational equilibria (e.g., hindered rotation of –NH groups) causing splitting or broadening of signals .

Q. What strategies are effective in studying the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Ligand Design : Utilize the thiocarbonyl (C=S) and hydrazine (–NH–NH–) groups as potential binding sites for metals like Cu(II), Ni(II), or Pt(II) .

- Spectroscopic Techniques : Electronic absorption (UV-Vis) for d-d transitions, and EPR for paramagnetic complexes.

- Stability Constants : Potentiometric titrations to determine logβ values, correlating with ligand denticity and pH-dependent speciation .

Q. What methodological approaches address low yields in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Monitoring : Use HPLC or LC-MS to track byproducts and optimize stepwise reaction conditions .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield –NH functionalities during harsh reactions .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, enhancing reproducibility and scalability .

Q. How can researchers investigate the metabolic stability of hydrazinecarbothioamide derivatives?

Methodological Answer:

- In Vitro Metabolism : Incubate derivatives with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .

- CYP450 Inhibition Assays : Fluorometric screening to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- Computational ADMET : Tools like SwissADME predict logP, bioavailability, and metabolic hotspots (e.g., –CF₃ groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.